Cas no 886059-84-3 (Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate)
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate Chemical and Physical Properties
Names and Identifiers
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- Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate
- Di-t-butylneopentylphosphonium tetrafluoroborate,(t-Bu)2(C5H11)PH+BF4-
- ditert-butyl(2,2-dimethylpropyl)phosphanium,tetrafluoroborate
- Di-tert-butylneopentylphosphonium tetrafluoroborate
- Di-tert-butylneopentylphosphine tetrafluoroborate
- SCHEMBL3184487
- 886059-84-3
- AKOS016012130
- Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate
- A861709
- Di-t-butylneopentylphosphonium tetrafluoroborate
- MFCD08064039
- DTXSID20584812
- AMY11731
- FT-0742387
- Di-tert-butyl(neopentyl)phosphoniumtetrafluoroborate
- ditert-butyl(2,2-dimethylpropyl)phosphanium;tetrafluoroborate
- Di-t-butylneopentylphosphoniumtetrafluoroborate
- F17215
- DB-020903
-
- MDL: MFCD08064039
- Inchi: 1S/C13H29P.BF4/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;2-1(3,4)5/h10H2,1-9H3;/q;-1/p+1
- InChI Key: UWNPUGYQGIWNRI-UHFFFAOYSA-O
- SMILES: [PH+](CC(C)(C)C)(C(C)(C)C)C(C)(C)C.F[B-](F)(F)F
Computed Properties
- Exact Mass: 303.20400
- Monoisotopic Mass: 304.2114308g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 178
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: Not available
- Melting Point: 258-262 °C
- PSA: 13.59000
- LogP: 6.41140
- Solubility: Not available
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H312-H315-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 21/22-36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600486-5g |
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate |
886059-84-3 | 95% | 5g |
¥4502.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600486-1g |
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate |
886059-84-3 | 95% | 1g |
¥1088.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601243-250mg |
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-aminium tetrafluoroborate, min. 97% |
886059-84-3 | 97% | 250mg |
1550CNY | 2021-05-07 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601243-100mg |
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-aminium tetrafluoroborate, min. 97% |
886059-84-3 | 97% | 100mg |
749CNY | 2021-05-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139392-1g |
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate |
886059-84-3 | ≥95% | 1g |
¥1565.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139392-250mg |
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate |
886059-84-3 | ≥95% | 250mg |
¥587.90 | 2023-09-03 | |
| Alichem | A450000930-5g |
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate |
886059-84-3 | 95% | 5g |
$528.00 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024315-1g |
Di-t-butylneopentylphosphonium tetrafluoroborate,(t-Bu)2(C5H11)PH+BF4-,95% |
886059-84-3 | 95% | 1g |
¥1290 | 2024-05-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1019-1g |
Di-t-butylneopentylphosphoniumtetrafluoroborate,min.95% |
886059-84-3 | min.95% | 1g |
1410CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1019-5g |
Di-t-butylneopentylphosphoniumtetrafluoroborate,min.95% |
886059-84-3 | min.95% | 5g |
5643CNY | 2021-05-08 |
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate Suppliers
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate
Recent Advances in the Application of Di-tert-butyl(neopentyl)phosphonium Tetrafluoroborate (CAS: 886059-84-3) in Chemical Biology and Pharmaceutical Research
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate (CAS: 886059-84-3) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This phosphonium salt, characterized by its robust tetrafluoroborate anion and sterically hindered phosphonium cation, has been increasingly utilized in catalysis, drug delivery systems, and as a stabilizing agent in complex chemical reactions. Recent studies have highlighted its potential in enhancing reaction efficiencies and enabling novel synthetic pathways, making it a valuable tool for researchers in the field.
One of the most notable applications of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is in the field of organocatalysis. A 2023 study published in the Journal of the American Chemical Society demonstrated its efficacy as a phase-transfer catalyst in asymmetric synthesis, significantly improving enantioselectivity and yield in the formation of chiral intermediates. The study attributed these improvements to the compound's ability to stabilize reactive intermediates and facilitate the formation of key transition states, underscoring its potential in the synthesis of biologically active molecules.
In pharmaceutical research, Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate has been investigated for its role in drug formulation and delivery. A recent preprint on bioRxiv detailed its use as a stabilizing excipient in lipid nanoparticle (LNP) formulations for mRNA vaccines. The compound's ability to maintain the structural integrity of LNPs under varying pH and temperature conditions was particularly noteworthy, suggesting its utility in next-generation vaccine development. This finding aligns with the growing demand for robust delivery systems in the wake of the COVID-19 pandemic.
Beyond its applications in catalysis and drug delivery, Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate has also shown promise in materials science. Research published in Advanced Materials in early 2024 explored its use as a dopant in organic semiconductors, where it was found to enhance charge carrier mobility and device stability. These properties make it a candidate for improving the performance of organic electronic devices, such as flexible displays and solar cells, further broadening its scope of application.
Despite these advancements, challenges remain in the widespread adoption of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate. Issues such as scalability of synthesis, cost-effectiveness, and long-term stability under operational conditions need to be addressed. Ongoing research is focused on optimizing synthetic routes and exploring derivatives with improved properties. Collaborative efforts between academia and industry are expected to drive further innovations, positioning this compound as a cornerstone in the toolkit of chemical biologists and pharmaceutical researchers.
In conclusion, Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate (CAS: 886059-84-3) represents a versatile and impactful compound with diverse applications in chemical biology and pharmaceutical research. Its unique properties and recent advancements underscore its potential to address critical challenges in synthesis, drug delivery, and materials science. As research continues to unfold, this compound is poised to play an increasingly prominent role in shaping the future of these fields.
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